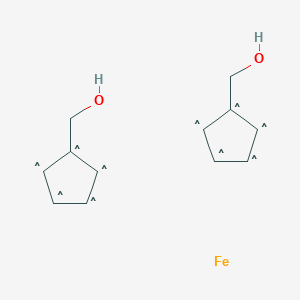

Cyclopentylmethanol;iron

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopentylmethanol, also known as cyclopentyl carbinol, is an organic compound with the molecular formula C6H12O. It is a clear, colorless liquid that is used as an intermediate in organic synthesis. Iron, a transition metal with the symbol Fe, is essential for various biological processes and is widely used in industrial applications. The combination of cyclopentylmethanol and iron can lead to interesting chemical reactions and applications in various fields.

Mechanism of Action

Target of Action

Cyclopentylmethanol is a compound with the molecular formula C6H12O . It is also known by other names such as (hydroxymethyl)cyclopentane and cyclopentylcarbinol

Mode of Action

The mode of action of Cyclopentylmethanol;iron is not well-documented in the literature. The interaction of this compound with its potential targets and the resulting changes are yet to be fully understood. It’s important to note that the mode of action can vary depending on the specific biological context and the presence of other compounds .

Biochemical Pathways

For instance, siderophores, which are small molecules known for their high iron binding capacity, are essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways . .

Biochemical Analysis

Cellular Effects

Iron is known to play vital roles in cellular functions, including enzymatic processes, oxygen transport, and immune response

Molecular Mechanism

Iron can interact with various biomolecules and influence gene expression, enzyme activity, and binding interactions . The specific molecular mechanisms involving Cyclopentylmethanol;iron are not documented in the literature.

Metabolic Pathways

Iron is involved in various metabolic pathways, including those related to oxygen transport and enzymatic processes

Transport and Distribution

Iron is known to be transported and distributed via various proteins and transporters . The specific transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation, are not documented in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylmethanol can be synthesized through several methods. One common method involves the reduction of cyclopentanone using sodium borohydride or lithium aluminum hydride. Another method involves the hydroboration-oxidation of cyclopentene. The reaction conditions typically include the use of solvents such as tetrahydrofuran and temperatures ranging from 0°C to room temperature .

Industrial Production Methods: In industrial settings, cyclopentylmethanol is often produced through the catalytic hydrogenation of cyclopentanone. This process involves the use of metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and moderate temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cyclopentylmethanol can be oxidized to cyclopentanone using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction is typically carried out in acidic conditions.

Reduction: The reduction of cyclopentylmethanol to cyclopentane can be achieved using strong reducing agents like lithium aluminum hydride.

Substitution: Cyclopentylmethanol can undergo nucleophilic substitution reactions with halogenating agents to form cyclopentyl halides.

Major Products Formed:

Oxidation: Cyclopentanone

Reduction: Cyclopentane

Substitution: Cyclopentyl halides

Scientific Research Applications

Cyclopentylmethanol and its derivatives have several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Cyclopentylmethanol derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore the use of cyclopentylmethanol derivatives in drug development, particularly for their potential therapeutic effects.

Comparison with Similar Compounds

Cyclopentylmethanol can be compared with other similar compounds such as cyclopentanol, cyclopentanone, and cyclopentylamine:

Cyclopentanol: Similar to cyclopentylmethanol but lacks the methylene group. It is used as a solvent and intermediate in organic synthesis.

Cyclopentanone: An oxidized form of cyclopentylmethanol, used as a precursor in the synthesis of various chemicals.

Cyclopentylamine: Contains an amine group instead of a hydroxyl group.

Cyclopentylmethanol is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and applications.

Biological Activity

Cyclopentylmethanol;iron is a compound that combines the structural features of cyclopentylmethanol with iron, potentially leading to unique biological activities. This article explores its biological significance, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

Cyclopentylmethanol is a primary alcohol characterized by a cyclopentane ring attached to a hydroxymethyl group. The incorporation of iron into this structure may enhance its reactivity and biological activity due to iron's role as a transition metal in various biochemical processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Iron complexes often act as enzyme inhibitors. For example, transition metal complexes can inhibit various kinases and other enzymes involved in cellular signaling pathways.

- Antioxidant Properties : Iron-containing compounds can exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.

- Metal Ion Interactions : The presence of iron may facilitate interactions with biomolecules, influencing processes such as gene expression and cellular metabolism.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of iron complexes derived from cyclopentylmethanol. The results indicated that these complexes exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Apoptosis induction |

| MCF-7 | 20 | Cell cycle arrest |

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound demonstrated a notable ability to reduce DPPH radicals, suggesting potential applications in preventing oxidative damage.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known compounds:

Properties

InChI |

InChI=1S/2C6H7O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-4,7H,5H2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFYTNSKVXIYIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH]1[CH][CH][C]([CH]1)CO.[CH]1[CH][CH][C]([CH]1)CO.[Fe] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FeO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.